

Bioequivalence studies of pantoprazole formulations and impurity analysis

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Compound Name: Pantoprazole sulfone

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A Comprehensive Guide to the Bioequivalence and Impurity Profile of Pantoprazole Formulations

For researchers, scientists, and drug development professionals, establishing the bioequivalence of generic formulations and ensuring the purity of active pharmaceutical ingredients are paramount for regulatory approval and therapeutic efficacy. This guide provides a detailed comparison of pantoprazole formulations through bioequivalence studies and an in-depth analysis of its impurity profile, supported by experimental data and detailed methodologies.

Bioequivalence Studies of Pantoprazole Formulations

Pantoprazole, a proton pump inhibitor, is widely used to treat acid-related gastrointestinal disorders.[1] For a generic version of a drug to be considered for approval, it must demonstrate bioequivalence to the reference or brand-name product.[2] This is typically established by comparing key pharmacokinetic parameters to ensure that the rate and extent of drug absorption are not significantly different.[2][3]

Comparative Pharmacokinetic Data

Bioequivalence is assessed by comparing pharmacokinetic parameters, primarily the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (C_{max}). [2] Regulatory bodies like the FDA require the 90% confidence interval (CI) for the ratio

of the geometric means of these parameters for the test (generic) and reference (brand-name) products to fall within the acceptance range of 80% to 125%.[\[2\]](#)[\[4\]](#)

Below are summaries of pharmacokinetic data from various studies comparing 40 mg pantoprazole tablet formulations.

Table 1: Bioequivalence Study of Pantoprazole Formulations (Test vs. Reference) under Fasting Conditions

Study Reference	Pharmacokinetic Parameter	Test Formulation (Mean ± SD)	Reference Formulation (Mean ± SD)	Ratio of Geometric Means (90% CI)
[2]	AUC _{0-∞} (ng·hr/mL)	23907.75 ± 5745.31	26369.31 ± 5965.38	90.21% (83.69% - 97.24%)
[2]	C _{max} (ng/mL)	4057.04 ± 914.97	3708.00 ± 720.75	108.68% (100.21% - 117.86%)
[4]	AUC _{0-36h}	-	-	95.68-106.21%
[4]	AUC _{0-∞}	-	-	95.52-105.93%
[4]	C _{max}	-	-	97.97-122.28%
[3]	lnAUC _{0-t}	-	-	0.89-0.99
[3]	lnC _{max}	-	-	0.94-1.03

Table 2: Bioequivalence Study of Pantoprazole Formulations (Test vs. Reference) under Fed Conditions

Study Reference	Pharmacokinetic Parameter	90% Confidence Interval of the Ratio
[4]	AUC0-36h	92.35-104.44%
[4]	AUC0-∞	91.89-100.76%
[4]	Cmax	85.00-105.87%
[3]	lnAUC0-t	0.68-0.90
[3]	lnCmax	0.51-0.76

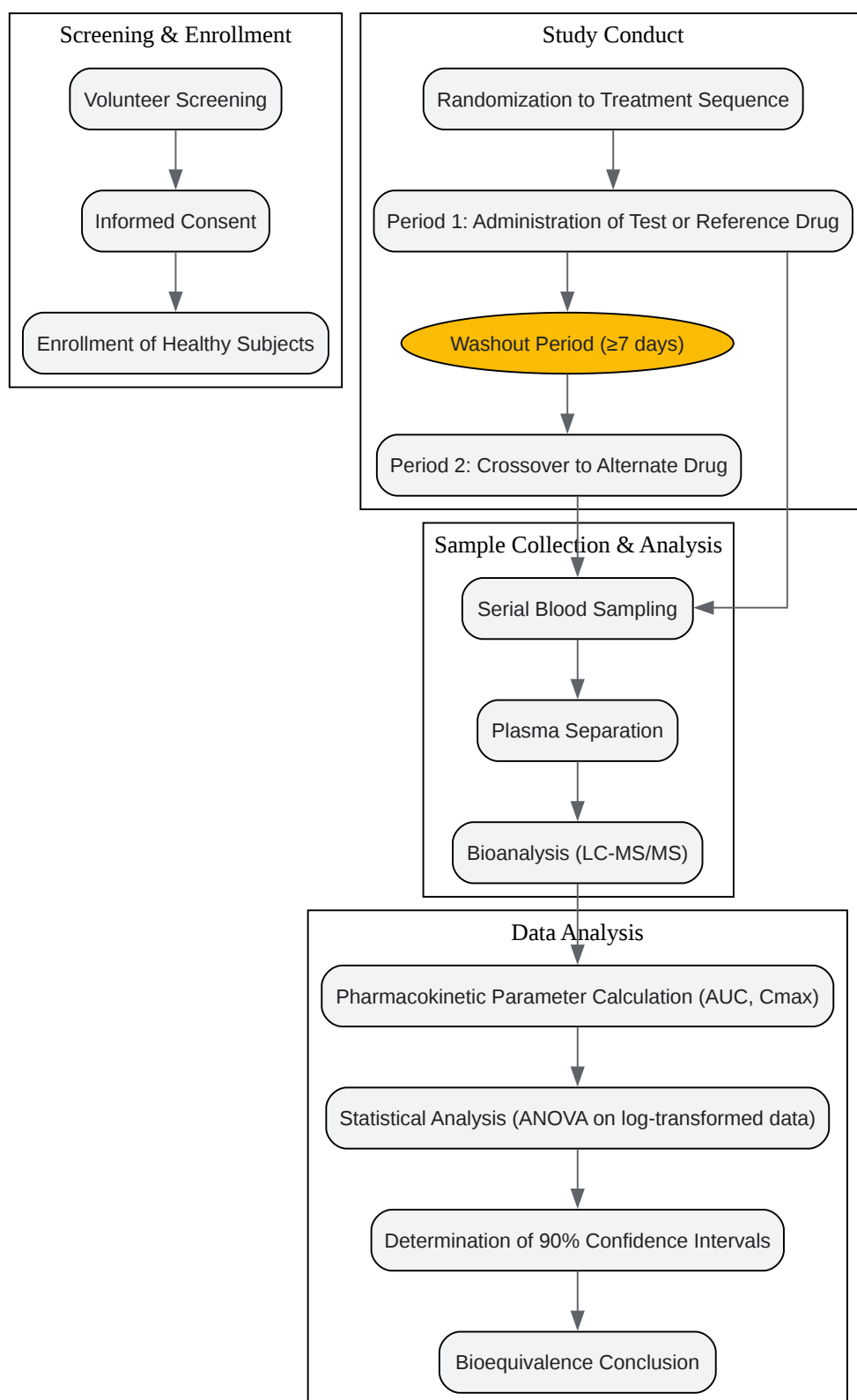
The data presented in these tables demonstrate that for several generic formulations, the 90% CIs for AUC and Cmax fall within the accepted bioequivalence range of 80-125% under fasting conditions.[2][3][4] However, some studies show that food can affect the absorption of pantoprazole, with one study indicating that the test formulation was not bioequivalent in the postprandial state.[3]

Experimental Protocol for a Typical Bioequivalence Study

The standard design for a pantoprazole bioequivalence study is a randomized, open-label, single-dose, two-period, two-sequence crossover study.[5][6][7]

- **Subject Selection:** Healthy adult volunteers are enrolled after a thorough medical screening. [5][6]
- **Drug Administration:** In each study period, subjects receive a single oral dose of either the test or reference pantoprazole tablet (typically 40 mg) after an overnight fast.[2][7] A washout period of at least 7 days separates the two treatment periods.[4][5]
- **Blood Sampling:** Serial blood samples are collected at predefined time points over a period of 24 to 48 hours after drug administration.[3][5][7]
- **Bioanalytical Method:** The concentration of pantoprazole in plasma samples is determined using a validated high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.[3][5]

- Pharmacokinetic Analysis: Pharmacokinetic parameters, including AUC_{0-t} (area under the plasma concentration-time curve from time zero to the last measurable concentration), AUC_{0-∞} (area under the plasma concentration-time curve extrapolated to infinity), and C_{max} (maximum plasma concentration), are calculated from the plasma concentration-time data using non-compartmental analysis.[\[5\]](#)[\[6\]](#)
- Statistical Analysis: The log-transformed AUC and C_{max} data are analyzed using an analysis of variance (ANOVA) to determine the 90% confidence intervals for the ratio of the test and reference product geometric means.[\[6\]](#)



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Experimental workflow of a typical bioequivalence study.

Impurity Analysis of Pantoprazole

The identification and quantification of impurities in pharmaceutical products are crucial for ensuring their safety and efficacy.[8] Impurities in pantoprazole can arise from the manufacturing process, degradation, or storage.[9]

Common Impurities and Analytical Techniques

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques for pantoprazole impurity profiling due to their high resolution and sensitivity.[8] For structural elucidation of unknown impurities, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are often employed.[8]

Commonly reported impurities in pantoprazole include process-related impurities and degradation products.[9][10] The European Pharmacopoeia and United States Pharmacopeia specify several impurities, often designated as Impurity A, B, C, D, E, and F.[11] Other identified impurities include **pantoprazole sulfone**, pantoprazole sulfide, and N-oxide derivatives.[10][12][13]

Table 3: Comparison of HPLC and UPLC Methods for Pantoprazole Impurity Analysis

Parameter	HPLC Method[14]	UPLC Method[14]	HPLC Method[8]
Column	Agilent Zorbax SB Phenyl (250 × 4.6 mm, 5.0 μm)	Restek Ultra Biphenyl (100 × 2.1 mm, 3.0 μm)	Zorbax Eclipse XDB C18 (150 × 4.6 mm, 5 μm)
Mobile Phase	65:35 (v/v) potassium dihydrogen/dipotassium hydrogen phosphate buffer (pH 7.40)–acetonitrile	65:35 (v/v) potassium dihydrogen/dipotassium hydrogen phosphate buffer (pH 7.40)–acetonitrile	A: Buffer-acetonitrile (70:30, v/v) B: Buffer-acetonitrile (30:70, v/v)
Flow Rate	1.0 mL/min	0.25 mL/min	1.0 mL/min
Detection	290 nm	290 nm	UV at 290 nm
Injection Volume	20 μL	3.5 μL	-
Analysis Time	~35 min	~10 min	-

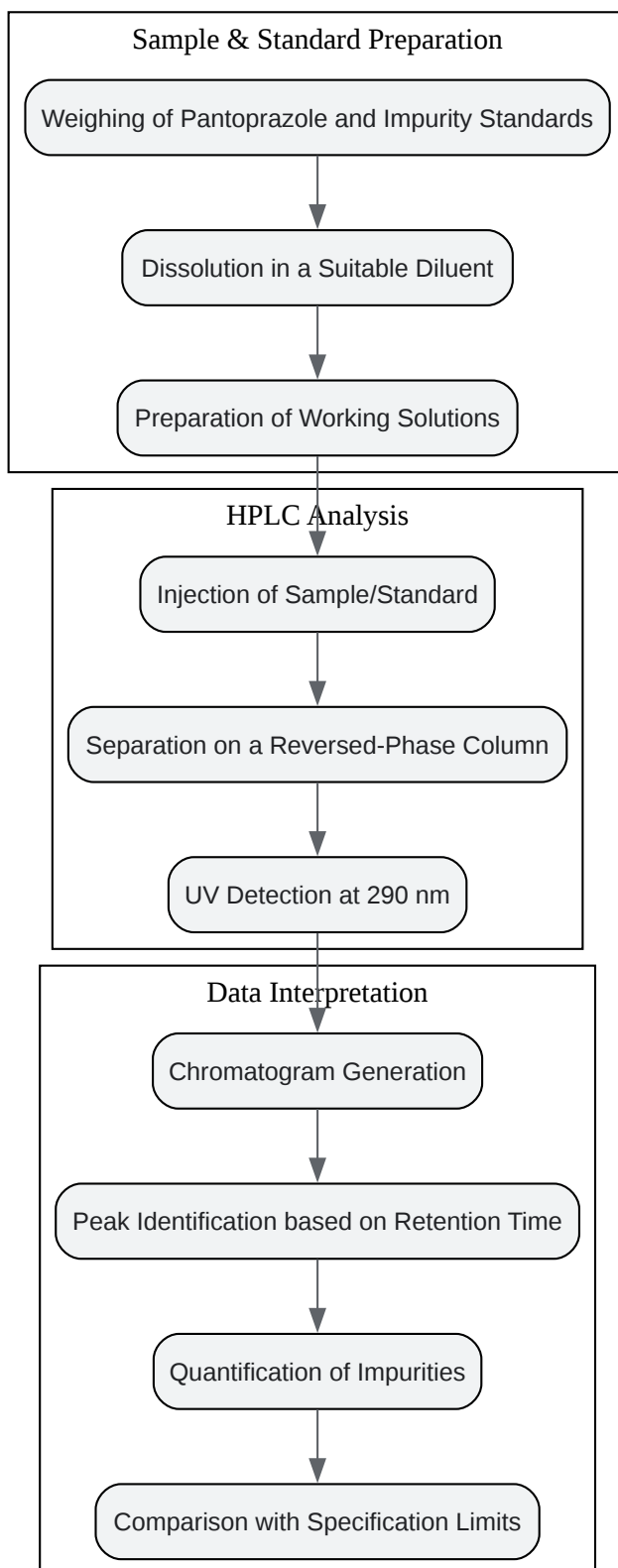
The choice between HPLC and UPLC often depends on the specific analytical needs. While HPLC is a robust and widely used method, UPLC offers the advantage of significantly shorter analysis times and reduced solvent consumption, leading to cost savings.[14]

Experimental Protocol for HPLC Impurity Profiling

The following is a general protocol for the analysis of pantoprazole impurities using HPLC, based on published literature.[8][15][16]

- Standard and Sample Preparation:
 - Stock solutions of pantoprazole and its known impurities are prepared by dissolving accurately weighed amounts in a suitable diluent, such as a mixture of acetonitrile and 0.1 M sodium hydroxide (50:50, v/v).[15]
 - For the analysis of pharmaceutical formulations, a portion of the powdered tablets or the contents of an injection vial are dissolved in the diluent to achieve a target concentration. [10][15]

- Chromatographic Conditions:
 - Column: A reversed-phase column, such as a C18 or phenyl column, is typically used.[\[8\]](#)
[\[14\]](#)
 - Mobile Phase: A gradient elution using a mixture of a buffer (e.g., phosphate or ammonium acetate) and an organic solvent (e.g., acetonitrile) is commonly employed to achieve optimal separation of all impurities.[\[8\]](#)[\[15\]](#)[\[16\]](#)
 - Flow Rate: A typical flow rate is 1.0 mL/min.[\[8\]](#)[\[15\]](#)
 - Detection: UV detection at 290 nm is generally used.[\[8\]](#)[\[15\]](#)
 - Column Temperature: The analysis is often performed at a controlled temperature, for example, 30°C.[\[8\]](#)
- Data Analysis:
 - The peaks in the chromatogram are identified by comparing their retention times with those of the reference standards.
 - The amount of each impurity is quantified by comparing its peak area to the peak area of a known concentration of the reference standard or by the area normalization method.



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Logical workflow for pantoprazole impurity analysis.

In conclusion, the bioequivalence of generic pantoprazole formulations can be reliably established through well-controlled pharmacokinetic studies. Furthermore, robust analytical methods like HPLC and UPLC are essential for the comprehensive profiling and control of impurities, ensuring the quality, safety, and efficacy of pantoprazole products.

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